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Compound of Interest

3-Methylmorpholine-4-sulfonyl
Compound Name:

chloride
CAS No.: 1156821-26-9
Cat. No.: B1438796

Get Quote

Executive Summary & Compound Identity

3-Methylmorpholine-4-sulfonyl chloride is a specialized heterocyclic reagent used primarily
in medicinal chemistry for the introduction of the 3-methylmorpholine-4-sulfonyl moiety.[1] This
structural motif is increasingly prevalent in drug discovery, particularly in the design of
sulfonamide-based inhibitors (e.g., PI3K/mTOR pathway modulators) where the chiral methyl
group at the C3 position offers enhanced selectivity and metabolic stability compared to the
non-substituted morpholine analogs.[1]

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) required
to validate the identity and purity of this compound.[1] It also details a robust, self-validating
synthetic protocol for its preparation.[1]
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Synthesis & Preparation Protocol

To ensure the spectral data presented below is reproducible, we define the synthetic route
typically used to generate high-purity samples. This protocol utilizes sulfuryl chloride (

), preferred over chlorosulfonic acid for secondary amines to minimize acid-catalyzed side
reactions.[1]
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Caption: Electrophilic substitution pathway for the conversion of 3-methylmorpholine to its
sulfonyl chloride derivative.
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Experimental Protocol

e Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

e Reagent Preparation: Dissolve 3-methylmorpholine (10.0 mmol, 1.0 equiv) and triethylamine
(TEA) (12.0 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM) (50 mL). Cool the
solution to 0°C in an ice bath.

o Addition: Add a solution of sulfuryl chloride (

, 11.0 mmol, 1.1 equiv) in DCM (10 mL) dropwise over 20 minutes. Critical Step: Maintain
temperature <5°C to prevent decomposition.

e Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2
hours. Monitor by TLC (hexane/EtOAc 7:3) or LC-MS (as methyl ester derivative by
guenching an aliquot with MeOH).

o Workup:
o Wash the organic layer with cold water (2 x 30 mL) to remove TEA[1]-HCI salts.[1]
o Wash with brine (30 mL).
o Dry over anhydrous
, filter, and concentrate under reduced pressure at <30°C.[1]

 Purification: The crude product is often pure enough (>95%) for use.[1] If necessary, purify
via rapid silica gel chromatography (0-20% EtOAc in Hexanes).[1]

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR spectrum is characterized by the diastereotopic nature of the ring protons due to the
chiral center at C3.[1] The electron-withdrawing sulfonyl chloride group (

) significantly deshields the
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-protons (positions 3 and 5) compared to the free amine.[1]
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Note: Chemical shifts may vary slightly (

ppm) depending on concentration and trace acid presence.[1]
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B. Infrared (IR) Spectroscopy

IR is the primary tool for confirming the presence of the sulfonyl chloride functional group.[1]
The absence of N-H stretches (from the precursor) and the appearance of strong S=0O bands

are diagnostic.[1]
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C. Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the presence of chlorine
through its characteristic isotope pattern.[1]

MS Fragmentation Pathway (DOT Visualization)
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Caption: Proposed EI/ESI fragmentation pathway showing characteristic loss of chlorine and
sulfur dioxide.

Key MS Peaks (El, 70 eV)
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Applications in Drug Development|[1]

The 3-methylmorpholine scaffold is a "privileged structure” in medicinal chemistry.[1] The
sulfonyl chloride derivative serves as a critical electrophile for:

o Sulfonamide Synthesis: Reacting with aryl amines to create sulfonamide linkers, common in
kinase inhibitors (e.g., PI3K inhibitors like PQR626 derivatives).[1]

» Solubility Enhancement: The morpholine oxygen enhances aqueous solubility, while the
methyl group restricts conformational flexibility, potentially improving binding affinity to target
proteins (e.g., mTOR, PI3K

).[1]

o Metabolic Stability: The C3-methyl group blocks metabolic oxidation at the

-carbon, a common clearance pathway for morpholine-containing drugs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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